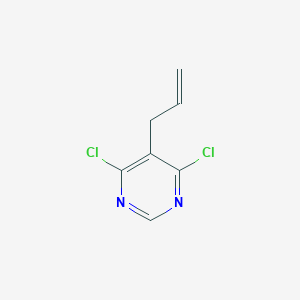

5-Allyl-4,6-dichloropyrimidine

Description

BenchChem offers high-quality 5-Allyl-4,6-dichloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Allyl-4,6-dichloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIUMXRLQCZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333920 | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16019-31-1 | |

| Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Allyl-4,6-dichloropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Allyl-4,6-dichloropyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

5-Allyl-4,6-dichloropyrimidine is a key intermediate for the synthesis of a variety of substituted pyrimidines. The presence of the reactive chlorine atoms at the 4 and 6 positions allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups. The allyl group at the 5-position provides a handle for further chemical modifications, making this molecule a versatile scaffold for the development of novel therapeutic agents. Dichloropyrimidine derivatives have been explored for their potential as kinase inhibitors, antiviral agents, and other targeted therapies.

Synthetic Pathway

The synthesis of 5-Allyl-4,6-dichloropyrimidine is typically achieved through a two-step process, starting from diethyl allylmalonate and urea. The overall synthetic scheme is presented below.

Scheme 1: Overall Synthesis of 5-Allyl-4,6-dichloropyrimidine

Caption: Synthetic pathway for 5-Allyl-4,6-dichloropyrimidine.

The first stage involves a condensation reaction between diethyl allylmalonate and urea in the presence of a base, typically sodium ethoxide, to form the pyrimidine ring of 5-allylbarbituric acid. The second stage is the chlorination of 5-allylbarbituric acid using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.

Experimental Protocols

Stage 1: Synthesis of 5-Allylbarbituric Acid

This procedure is adapted from established methods for the synthesis of 5-substituted barbituric acids.

Materials:

-

Diethyl allylmalonate

-

Urea

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and diethyl allylmalonate (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The precipitate of 5-allylbarbituric acid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Chlorination of 5-Allylbarbituric Acid to 5-Allyl-4,6-dichloropyrimidine

This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[1]

Materials:

-

5-Allylbarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Ice water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, to a flask containing 5-allylbarbituric acid (1.0 eq), slowly add phosphorus oxychloride (3.0-5.0 eq).

-

To this suspension, carefully add pyridine (1.0 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 5-Allyl-4,6-dichloropyrimidine can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5-Allyl-4,6-dichloropyrimidine. The values are based on typical yields for analogous reactions reported in the literature.

Table 1: Synthesis of 5-Allylbarbituric Acid

| Parameter | Value |

| Starting Material | Diethyl allylmalonate |

| Reagents | Urea, Sodium Ethoxide |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Typical Yield | 75-85% |

| Purity (crude) | >90% |

| Appearance | White solid |

Table 2: Synthesis of 5-Allyl-4,6-dichloropyrimidine

| Parameter | Value |

| Starting Material | 5-Allylbarbituric acid |

| Reagent | Phosphorus oxychloride, Pyridine |

| Reaction Temperature | Reflux (110-120 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

| Purity (after purification) | >98% |

| Appearance | Colorless to pale yellow oil |

Table 3: Physicochemical and Spectroscopic Data of 5-Allyl-4,6-dichloropyrimidine

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂ |

| Molecular Weight | 189.04 g/mol |

| Boiling Point | Not readily available |

| ¹H NMR (CDCl₃, δ, ppm) | 8.65 (s, 1H), 5.90-5.80 (m, 1H), 5.20-5.10 (m, 2H), 3.45 (d, 2H) |

| ¹³C NMR (CDCl₃, δ, ppm) | 161.5, 158.0, 131.0, 125.0, 118.0, 34.0 |

| Mass Spectrum (EI) | m/z 188, 190, 192 (M⁺) |

Experimental Workflow and Potential Applications

5-Allyl-4,6-dichloropyrimidine is a versatile intermediate in drug discovery. A typical experimental workflow for utilizing this compound is illustrated below.

Caption: A typical drug discovery workflow utilizing 5-Allyl-4,6-dichloropyrimidine.

This workflow highlights the use of the title compound in the generation of a chemical library of diverse pyrimidine derivatives. These compounds can then be screened against various biological targets. Promising "hits" are then subjected to lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Inhibition

Substituted pyrimidines are known to interact with various signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative of 5-Allyl-4,6-dichloropyrimidine could act as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

In this model, a pyrimidine derivative synthesized from 5-Allyl-4,6-dichloropyrimidine is designed to bind to the ATP-binding site of "Kinase A," thereby inhibiting its activity and blocking the downstream signaling cascade that leads to cell proliferation. This is a common mechanism of action for many targeted cancer therapies.

References

5-Allyl-4,6-dichloropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Allyl-4,6-dichloropyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents, owing to its ability to engage in various biological interactions. The presence of reactive chlorine atoms at the 4 and 6 positions, coupled with the allyl group at the 5 position, makes 5-Allyl-4,6-dichloropyrimidine a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. This technical guide provides a detailed overview of its physicochemical properties, a potential synthetic route, and a conceptual workflow for its evaluation as a potential bioactive agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Allyl-4,6-dichloropyrimidine is presented below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | 5-allyl-4,6-dichloropyrimidine | [NIST WebBook] |

| CAS Number | 16019-31-1 | [NIST WebBook] |

| Molecular Formula | C₇H₆Cl₂N₂ | [NIST WebBook] |

| Molecular Weight | 189.04 g/mol | [NIST WebBook] |

| Boiling Point | 261 °C | [ChemicalBook] |

| Density | 1.31 g/cm³ | [ChemicalBook] |

| Flash Point | 137 °C | [ChemicalBook] |

| pKa (Predicted) | -4.08 ± 0.26 | [ChemicalBook] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Expected to be soluble in organic solvents and insoluble in water. |

Experimental Protocols

Synthesis of 5-Allyl-4,6-dichloropyrimidine

Hypothetical Protocol for Synthesis:

This protocol is based on general methods for the synthesis of substituted dichloropyrimidines and would require optimization.

Materials:

-

4,6-dihydroxypyrimidine

-

Allylmalonic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 5-Allyl-4,6-dihydroxypyrimidine:

-

In a round-bottom flask, dissolve 4,6-dihydroxypyrimidine and allylmalonic acid in ethanol.

-

Add sodium ethoxide to the mixture and reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Filter, wash with water, and dry to obtain 5-allyl-4,6-dihydroxypyrimidine.

-

-

Chlorination to form 5-Allyl-4,6-dichloropyrimidine:

-

To a flask containing 5-allyl-4,6-dihydroxypyrimidine, add an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 5-Allyl-4,6-dichloropyrimidine.

-

Potential Biological Activity and Experimental Workflow

Direct biological studies on 5-Allyl-4,6-dichloropyrimidine are not extensively reported. However, studies on structurally similar 5-substituted 2-amino-4,6-dichloropyrimidines have shown that they can inhibit immune-activated nitric oxide (NO) production[1]. This suggests that 5-Allyl-4,6-dichloropyrimidine could be a precursor for compounds with anti-inflammatory or immunomodulatory properties.

The following diagram illustrates a general experimental workflow for the synthesis and subsequent biological evaluation of 5-Allyl-4,6-dichloropyrimidine derivatives.

This workflow outlines the progression from basic starting materials to the synthesis of the core intermediate, 5-Allyl-4,6-dichloropyrimidine. Following purification and structural confirmation, this intermediate can be used to generate a library of derivatives through nucleophilic aromatic substitution (SNAr) at the chloro positions. These derivatives would then undergo biological screening, such as assays for nitric oxide inhibition, to identify active compounds ("hits"). Subsequent structure-activity relationship (SAR) studies would inform the design of more potent and selective compounds through lead optimization, potentially leading to preclinical candidates.

Conclusion

5-Allyl-4,6-dichloropyrimidine represents a valuable and versatile building block for the development of novel compounds with potential therapeutic applications. Its physicochemical properties and reactive functional groups make it an attractive starting point for the synthesis of diverse chemical libraries. While further experimental validation of its properties and biological activities is required, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.

References

5-Allyl-4,6-dichloropyrimidine: A Technical Guide for Chemical Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Allyl-4,6-dichloropyrimidine, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical structure, analytical data, and experimental protocols for its synthesis and subsequent derivatization. The versatility of this compound as a building block for novel therapeutics, particularly kinase inhibitors, is highlighted.

Core Compound Information

5-Allyl-4,6-dichloropyrimidine is a substituted pyrimidine featuring two reactive chlorine atoms at the C4 and C6 positions. These chlorine atoms are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making the molecule a versatile scaffold for generating diverse chemical libraries. The allyl group at the C5 position offers an additional site for chemical modification.

Table 1: Physicochemical Properties of 5-Allyl-4,6-dichloropyrimidine

| Property | Value | Reference |

| CAS Number | 16019-31-1 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂ | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| IUPAC Name | 5-allyl-4,6-dichloropyrimidine | [1] |

| Appearance | Liquid (at room temperature) | [1] |

Synthesis Protocol

A plausible and efficient two-step synthesis of 5-Allyl-4,6-dichloropyrimidine is outlined below. The process begins with the condensation of diethyl allylmalonate and formamide to form the dihydroxypyrimidine intermediate, followed by chlorination using phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 5-Allyl-4,6-dihydroxypyrimidine

This procedure is adapted from established methods for synthesizing 4,6-dihydroxypyrimidines from malonic esters and formamide.[2][3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium ethoxide is prepared by dissolving sodium metal (2.0 eq) in absolute ethanol.

-

Reagent Addition: To the sodium ethoxide solution, add diethyl allylmalonate (1.0 eq) and formamide (2.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 78-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a concentrated acid (e.g., HCl) to a pH of 4-5.

-

Isolation: The precipitated solid, 5-Allyl-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 5-Allyl-4,6-dichloropyrimidine

The chlorination of the dihydroxy intermediate is a standard transformation using phosphorus oxychloride.[5][6]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 5-Allyl-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Catalyst Addition: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine (0.1-0.2 eq), can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Isolation: The residue is then carefully poured onto crushed ice with vigorous stirring. The aqueous mixture is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-Allyl-4,6-dichloropyrimidine.

Figure 1: Synthetic Workflow for 5-Allyl-4,6-dichloropyrimidine.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is based on the spectrum available in the NIST Chemistry WebBook.[1]

Table 2: Key IR Absorption Peaks for 5-Allyl-4,6-dichloropyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch (alkene) |

| ~2980, ~2920 | Medium | C-H Stretch (alkane) |

| ~1640 | Medium | C=C Stretch (alkene) |

| ~1560, ~1420 | Strong | C=N, C=C Stretch (pyrimidine ring) |

| ~990, ~920 | Strong | =C-H Bend (out-of-plane) |

| ~800 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise arrangement of atoms. The following are predicted chemical shifts (δ) in ppm, referenced to tetramethylsilane (TMS), assuming CDCl₃ as the solvent.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Singlet (s) | 1H | H-2 (pyrimidine ring) |

| ~5.95 | Multiplet (m) | 1H | -CH=CH₂ |

| ~5.20 | Multiplet (m) | 2H | -CH=CH₂ |

| ~3.50 | Doublet (d) | 2H | -CH₂-CH=CH₂ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4, C-6 |

| ~158 | C-2 |

| ~133 | -CH=CH₂ |

| ~125 | C-5 |

| ~118 | -CH=CH₂ |

| ~34 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Assignment |

| 188/190/192 | [M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms) |

| 153/155 | [M - Cl]⁺ |

| 147/149 | [M - CH₂CH=CH₂]⁺ |

| 112 | [M - Cl - CH₂CH=CH₂]⁺ |

| 41 | [CH₂CH=CH₂]⁺ (Allyl cation) |

Applications in Drug Development

4,6-Dichloropyrimidine derivatives are highly valued building blocks in medicinal chemistry. Their primary utility lies in their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the facile introduction of aryl or heteroaryl substituents. This strategy is widely employed in the synthesis of kinase inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the mono-arylation of 5-Allyl-4,6-dichloropyrimidine, a key step in the synthesis of many kinase inhibitors.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-Allyl-4,6-dichloropyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-5-allyl-6-chloropyrimidine.

Figure 2: Role of 5-Allyl-4,6-dichloropyrimidine in a typical drug discovery workflow.

Targeting Kinase Signaling Pathways

Many kinase inhibitors developed from pyrimidine scaffolds target signaling pathways that are dysregulated in cancer. For example, Aurora kinases are critical for cell cycle regulation, and their inhibition is a key therapeutic strategy. Pyrimidine-based molecules can be designed to bind to the ATP pocket of Aurora kinases, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells.

Figure 3: Inhibition of the Aurora Kinase pathway by pyrimidine-based inhibitors.

References

- 1. Pyrimidine, 5-allyl-4,6-dichloro- [webbook.nist.gov]

- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5-Allyl-4,6-dichloropyrimidine (CAS 16019-31-1)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Allyl-4,6-dichloropyrimidine, intended for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

5-Allyl-4,6-dichloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and an allyl group.[1] The presence of the chlorine atoms at the 4 and 6 positions makes the compound highly reactive and a valuable intermediate for synthesizing more complex molecules in the pharmaceutical and agrochemical industries.[1][2] While some suppliers list the compound as a liquid, others describe it as a solid at room temperature, indicating that its physical state may vary.[1][3][4]

Table 1: Chemical Identifiers and Properties of CAS 16019-31-1

| Property | Value | Reference(s) |

| CAS Number | 16019-31-1 | [1][5] |

| IUPAC Name | 5-allyl-4,6-dichloropyrimidine | [3] |

| Synonyms | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine, 5-Allyl-4,6-dichloropyrimidine | [1] |

| Molecular Formula | C₇H₆Cl₂N₂ | [1][5][6] |

| Molecular Weight | 189.04 g/mol | [3][7] |

| Physical Form | Liquid or Solid | [1][3][4] |

| Boiling Point | 261 °C at 760 mmHg | [3] |

| Flash Point | 137 °C | [3] |

| InChI | InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | [1][5] |

| InChIKey | PDLIUMXRLQCZRG-UHFFFAOYSA-N | [1][5] |

| SMILES | C(C=C)C=1C(Cl)=NC=NC1Cl | [1] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [3] |

| Purity | Typically ≥98% (may be stabilized with TBC) | [3] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2][3]

Table 2: GHS Hazard Information for CAS 16019-31-1

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 |

Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Reactivity and Potential Applications

The key feature of 4,6-dichloropyrimidines is their high reactivity towards nucleophilic aromatic substitution (SNAr).[2] The two chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the versatile functionalization of the pyrimidine core. This makes it a crucial building block for creating diverse chemical libraries.

Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[8] Specifically, substituted pyrimidines have been investigated as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), which is a target for various cardiovascular diseases.[9] While the specific biological activity of 5-allyl-4,6-dichloropyrimidine has not been detailed in available literature, its structure suggests potential as an intermediate in the synthesis of biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. sltchemicals.com [sltchemicals.com]

- 3. 16019-31-1 CAS MSDS (5-ALLYL-4,6-DICHLORO-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 [sigmaaldrich.com]

- 5. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Allyl-4,6-dichloropyrimidine: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Allyl-4,6-dichloropyrimidine, a key intermediate in various synthetic pathways. The document outlines its known physical constants, details a representative synthetic protocol, and describes standard experimental methodologies for the determination of its boiling point and density.

Core Physicochemical Data

The quantitative data for 5-Allyl-4,6-dichloropyrimidine are summarized in the table below, providing a clear reference for its fundamental physical properties.

| Property | Value | Unit |

| Boiling Point | 261 | °C |

| Density | 1.31 | g/cm³ |

| Flash Point | 137 | °C |

| pKa (Predicted) | -4.08 |

Experimental Protocols

While specific experimental procedures for the determination of the boiling point and density of 5-Allyl-4,6-dichloropyrimidine are not detailed in the available literature, standard laboratory techniques would be employed. The synthesis of this compound can be achieved through the allylation of a suitable dichloropyrimidine precursor.

Synthesis of 5-Allyl-4,6-dichloropyrimidine

A representative synthetic route to 5-Allyl-4,6-dichloropyrimidine involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine ring with an allyl group. A general procedure, adapted from the synthesis of analogous pyrimidine derivatives, is described below.

Materials:

-

4,6-Dichloropyrimidine

-

Allyl bromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of 4,6-dichloropyrimidine in an anhydrous solvent under an inert atmosphere, a suitable base is added portion-wise at a controlled temperature (e.g., 0 °C).

-

Allyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography, to yield pure 5-Allyl-4,6-dichloropyrimidine.

Determination of Boiling Point

The boiling point of a liquid can be determined using several standard laboratory methods, including:

-

Simple Distillation: The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. This method requires a sufficient quantity of the substance.

-

Thiele Tube Method: A small amount of the sample is heated in a specialized tube containing a high-boiling point oil. The temperature at which a steady stream of bubbles emerges from an inverted capillary tube submerged in the sample corresponds to the boiling point.

Determination of Density

The density of a liquid compound can be determined using the following methods:

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Hydrometer Method: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-Allyl-4,6-dichloropyrimidine.

Spectroscopic and Synthetic Profile of 5-Allyl-4,6-dichloropyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic properties and a plausible synthetic approach for the key chemical intermediate, 5-Allyl-4,6-dichloropyrimidine. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

While comprehensive, publicly available datasets for 5-Allyl-4,6-dichloropyrimidine are limited, this section summarizes the available information and provides expected values based on its chemical structure.

Infrared (IR) Spectroscopy

An infrared spectrum for 5-Allyl-4,6-dichloropyrimidine is available through the NIST Chemistry WebBook, provided by the Coblentz Society, Inc.[1]. The data was acquired on a Perkin-Elmer 521 (grating) instrument.[1]

| Parameter | Value | Reference |

| State | Liquid (Neat) | [1] |

| Instrument | Perkin-Elmer 521 (Grating) | [1] |

| Sampling | Transmission (Capillary) | [1] |

| Formula | C₇H₆Cl₂N₂ | [1] |

| Molecular Weight | 189.042 g/mol | [1] |

| CAS Number | 16019-31-1 | [1] |

Key expected vibrational modes would include C-H stretching from the allyl group and the pyrimidine ring, C=C and C=N stretching within the aromatic system, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrimidine-H | ~8.5-9.0 | Singlet | - |

| Allyl-CH= | ~5.8-6.2 | Multiplet | - |

| Allyl-=CH₂ | ~5.0-5.4 | Multiplet | - |

| Allyl-CH₂- | ~3.5-3.8 | Doublet | ~6-7 |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| Pyrimidine C=N | ~150-165 |

| Pyrimidine C-Cl | ~155-170 |

| Pyrimidine C-Allyl | ~120-130 |

| Allyl -CH= | ~130-140 |

| Allyl =CH₂ | ~115-125 |

| Allyl -CH₂- | ~30-40 |

Mass Spectrometry (MS)

Detailed mass spectrometry data is not publicly available. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic patterns ([M]⁺, [M+2]⁺, [M+4]⁺) would be expected.

| Ion | Expected m/z |

| [M]⁺ (³⁵Cl, ³⁵Cl) | 188 |

| [M+2]⁺ (³⁵Cl, ³⁷Cl) | 190 |

| [M+4]⁺ (³⁷Cl, ³⁷Cl) | 192 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-Allyl-4,6-dichloropyrimidine, based on established methods for analogous compounds.

Synthesis of 5-Allyl-4,6-dichloropyrimidine

A plausible synthetic route involves the allylation of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with an allylating agent.

Materials:

-

4,6-Dichloropyrimidine

-

Allyl bromide

-

A strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

An inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture while maintaining the low temperature.

-

After stirring for a short period, add allyl bromide dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 5-Allyl-4,6-dichloropyrimidine.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This generalized workflow outlines the key stages from synthesis and purification to spectroscopic analysis and final structural confirmation of the target molecule.

References

The Dichotomous Reactivity of the Allyl Group in 5-Allyl-4,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Allyl-4,6-dichloropyrimidine is a versatile bifunctional molecule that presents a unique landscape for synthetic transformations. Its structure marries the electron-deficient 4,6-dichloropyrimidine core, a staple in medicinal chemistry for its privileged role in kinase inhibition and other therapeutic areas, with a reactive allyl group at the C5 position. This guide provides an in-depth technical exploration of the reactivity of the allyl moiety, a critical aspect for leveraging this compound in the synthesis of complex heterocyclic systems and for diversification in drug discovery programs. The electron-withdrawing nature of the dichloropyrimidine ring significantly modulates the chemical behavior of the adjacent allyl group, influencing the outcomes of various organic reactions. This document will detail key transformations of the allyl group, including oxidative cleavage, and discuss the anticipated reactivity in electrophilic and radical-mediated reactions, supported by experimental protocols where available.

Core Reactivity of the Dichloropyrimidine Ring

Before delving into the specifics of the allyl group, it is essential to acknowledge the inherent reactivity of the 4,6-dichloropyrimidine core. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility, allowing for the sequential and often regioselective introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. This established reactivity provides a robust platform for building molecular complexity, often preceding or following the manipulation of the allyl group.

Reactivity of the 5-Allyl Group

The allyl group, an alkene tethered to the pyrimidine ring, offers a rich playground for chemical modifications. Its reactivity is influenced by the electronic character of the pyrimidine core. The electron-deficient nature of the 4,6-dichloropyrimidine ring can influence the regioselectivity and feasibility of various transformations on the allyl side chain.

Oxidative Cleavage: Ozonolysis

A key and well-documented reaction of the allyl group in 5-Allyl-4,6-dichloropyrimidine is its oxidative cleavage via ozonolysis to yield the corresponding acetaldehyde derivative. This transformation is a powerful synthetic tool for converting the three-carbon allyl chain into a two-carbon aldehyde functionality, which can then serve as a handle for further derivatization, such as condensations and reductive aminations.

Table 1: Ozonolysis of 5-Allyl-4,6-dichloropyrimidine [1]

| Product | Reagents | Conditions | Yield |

| (4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde | 1. O₃, CH₂Cl₂, DMSO, Et₃N 2. Thiourea | -40 °C to room temperature | 88% |

Materials:

-

5-Allyl-4,6-dichloropyrimidine

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Ozone (O₃)

-

Thiourea

-

Nitrogen (N₂)

-

Starch potassium iodide test paper

Procedure:

-

In a 50 mL three-necked flask equipped with a magnetic stirrer, add dichloromethane (20 mL) and 5-Allyl-4,6-dichloropyrimidine (5.0 g, 0.026 mol).

-

Sequentially add dimethyl sulfoxide (8 g, 0.104 mol) and triethylamine (5.5 mL, 0.040 mol).

-

Cool the reaction mixture to -40 °C.

-

Bubble ozone (O₃) gas through the solution until the reaction mixture turns a persistent blue color.

-

Stop the flow of ozone and purge the system with nitrogen (N₂) for 30 minutes to remove any excess ozone.

-

Add thiourea (2.0 g, 0.026 mol) to the reaction mixture and allow it to warm to room temperature naturally.

-

Verify the absence of peroxides using starch potassium iodide test paper (the paper should not turn blue).

-

Add 60 mL of water to the reaction mixture and extract twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde.

Caption: Workflow for the ozonolysis of 5-Allyl-4,6-dichloropyrimidine.

Electrophilic Additions

The double bond of the allyl group is susceptible to electrophilic attack. The regioselectivity of these additions is a key consideration and can be influenced by the electronic nature of the pyrimidine ring.

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes.[2] In the case of 5-allyl-4,6-dichloropyrimidine, this reaction is expected to yield (4,6-dichloropyrimidin-5-yl)propan-1-ol. The boron atom would preferentially add to the terminal carbon of the allyl group, driven by both steric and electronic factors, with the subsequent oxidation replacing the boron with a hydroxyl group.

Caption: Anticipated hydroboration-oxidation of the allyl group.

Other electrophilic additions, such as hydrohalogenation (e.g., with HBr) and halogenation (e.g., with Br₂), are also anticipated to occur on the allyl double bond. The regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, absent radical initiators, leading to the formation of a secondary halide. However, the electron-withdrawing nature of the pyrimidine ring could influence the stability of the carbocation intermediate and potentially affect the regiochemical outcome.

Radical Reactions

The allylic position (the CH₂ group adjacent to the double bond) is susceptible to radical-mediated reactions due to the resonance stabilization of the resulting allylic radical.

Allylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator, is a powerful method for introducing a bromine atom at the allylic position.[3][4] This would transform 5-allyl-4,6-dichloropyrimidine into 5-(3-bromoprop-1-en-1-yl)-4,6-dichloropyrimidine. The resulting allylic bromide is a versatile intermediate for subsequent nucleophilic substitutions.

Caption: Proposed allylic bromination of 5-Allyl-4,6-dichloropyrimidine.

Metal-Catalyzed Reactions

The allyl group can participate in a variety of metal-catalyzed transformations, offering further avenues for functionalization.

Under the influence of transition metal catalysts (e.g., palladium or rhodium complexes), the terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal position, yielding the corresponding (E/Z)-5-(prop-1-en-1-yl)-4,6-dichloropyrimidine.[1] This transformation is valuable for accessing conjugated systems and for subsequent reactions that are specific to internal alkenes.

The Wacker-Tsuji oxidation provides a method for the selective oxidation of a terminal alkene to a methyl ketone.[5][6] Applying this palladium-catalyzed reaction to 5-allyl-4,6-dichloropyrimidine would be expected to produce 1-(4,6-dichloropyrimidin-5-yl)propan-2-one.

Caption: Predicted outcome of the Wacker-Tsuji oxidation.

Conclusion

The reactivity of the allyl group in 5-Allyl-4,6-dichloropyrimidine is a rich and multifaceted area for synthetic exploration. While the dichloropyrimidine core readily undergoes nucleophilic substitution, the allyl group provides a distinct and orthogonal site for a variety of transformations, including oxidative cleavage, electrophilic additions, radical reactions, and metal-catalyzed modifications. The electron-withdrawing nature of the heterocyclic core is a key factor that can influence the regioselectivity and reactivity of these transformations. A thorough understanding of this dichotomous reactivity is crucial for the strategic design of synthetic routes to novel and complex molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific conditions and outcomes of these reactions on this particular scaffold will undoubtedly unlock its full potential as a versatile building block.

References

- 1. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

starting materials for 5-Allyl-4,6-dichloropyrimidine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for 5-Allyl-4,6-dichloropyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available starting material, barbituric acid, and proceeds through a three-step sequence involving allylation, rearrangement, and chlorination. This document details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 5-Allyl-4,6-dichloropyrimidine is typically achieved through the following three key transformations:

-

Allylation of Barbituric Acid: The initial step involves the introduction of an allyl group at the 5-position of the barbituric acid ring. This is typically accomplished via an alkylation reaction using an allyl halide in the presence of a base.

-

Formation of 5-Allyl-pyrimidine-4,6-diol: The substituted barbituric acid is then converted to the corresponding dihydroxypyrimidine. This transformation is a crucial step to set up the subsequent chlorination.

-

Chlorination: The final step is the conversion of the hydroxyl groups to chlorine atoms, yielding the target molecule, 5-Allyl-4,6-dichloropyrimidine. This is most commonly achieved using a strong chlorinating agent such as phosphorus oxychloride.

Below is a graphical representation of the overall synthetic workflow.

Caption: Synthetic workflow for 5-Allyl-4,6-dichloropyrimidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and purification techniques.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Allylation | Barbituric Acid | Allyl Bromide, Sodium Ethoxide, KI | 5-Allylbarbituric Acid | Not explicitly reported, but related reactions suggest moderate to high yields. |

| 2 | Rearrangement | 5-Allylbarbituric Acid | - | 5-Allyl-pyrimidine-4,6-diol | This is often an intermediate that is not isolated. |

| 3 | Chlorination | 5-Allyl-pyrimidine-4,6-diol | Phosphorus Oxychloride (POCl₃), Pyridine | 5-Allyl-4,6-dichloropyrimidine | 80-95%[1] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of 5-Allyl-4,6-dichloropyrimidine.

Step 1: Synthesis of 5-Allylbarbituric Acid

This protocol is adapted from the synthesis of related 5-substituted barbituric acids.[2]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Potassium iodide (KI)

-

Allyl bromide

-

Urea

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in absolute ethanol.

-

Add sodium ethoxide to the solution, followed by a catalytic amount of potassium iodide.

-

To this mixture, add allyl bromide dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and add urea and another portion of sodium ethoxide.

-

Heat the mixture to reflux again until the formation of the barbituric acid ring is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the 5-allylbarbituric acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of 5-Allyl-pyrimidine-4,6-diol

5-Allylbarbituric acid exists in tautomeric equilibrium with 5-allyl-pyrimidine-2,4,6-triol, which can be considered a precursor to the diol. For the subsequent chlorination reaction, the 5-allylbarbituric acid from Step 1 can often be used directly, as the reaction conditions for chlorination will facilitate the necessary tautomerization.

Step 3: Synthesis of 5-Allyl-4,6-dichloropyrimidine

This protocol is based on a general and efficient method for the chlorination of hydroxypyrimidines.[3]

Materials:

-

5-Allylbarbituric acid (or 5-allyl-pyrimidine-4,6-diol)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

A sealed reaction vessel (e.g., a pressure tube or autoclave)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and toxic reagents.

-

In a sealable reaction vessel, place 5-allylbarbituric acid and one equivalent of pyridine.

-

Add one equimolar amount of phosphorus oxychloride to the vessel.

-

Seal the reactor and heat the mixture to 140-160 °C for 2 hours with stirring.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash it thoroughly with cold water.

-

The crude 5-Allyl-4,6-dichloropyrimidine can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

This technical guide provides a comprehensive framework for the synthesis of 5-Allyl-4,6-dichloropyrimidine. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

References

The Ascendancy of Pyrimidine Derivatives: A Technical Guide to Discovery and History

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrimidine derivatives, charting a course from their initial isolation and synthesis to their contemporary roles in pharmacology and molecular biology. Designed for researchers, scientists, and drug development professionals, this document details the foundational experiments that first identified these vital heterocyclic compounds, presents key quantitative data for early derivatives, and elucidates their involvement in crucial biological pathways.

A Legacy of Discovery: From Alloxan to the Core of Genetics

The story of pyrimidine derivatives begins in the early 19th century, long before their central role in genetics was understood. In 1818, Brugnatelli isolated alloxan from the oxidation of uric acid, marking the first encounter with a pyrimidine derivative. However, it was the pioneering work of German chemist Adolf Pinner in the 1880s that laid the systematic groundwork for pyrimidine chemistry. In 1884, Pinner reported the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines and, in 1885, he coined the term "pyrimidin" to describe the parent heterocyclic ring.

A significant milestone in the synthesis of the fundamental pyrimidine structure was achieved in 1900 by Siegmund Gabriel and James Colman. Their work involved the conversion of barbituric acid, a derivative first synthesized by Édouard Grimaux in 1879, into 2,4,6-trichloropyrimidine, which was then reduced to the parent pyrimidine ring.

The turn of the 20th century also saw the discovery of the naturally occurring pyrimidine nucleobases, the fundamental building blocks of nucleic acids. In 1900, Alberto Ascoli reported the isolation of uracil from the hydrolysis of yeast nuclein. The other key pyrimidine nucleobases, thymine and cytosine, were also isolated around this period, solidifying the connection between pyrimidine chemistry and the emerging field of biochemistry.

Quantitative Data of Early Pyrimidine Derivatives

To facilitate a comparative analysis, the following table summarizes key physicochemical properties of the foundational pyrimidine derivatives discovered in the early period of research.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Alloxan | Pyrimidine-2,4,5,6(1H,3H)-tetrone | C₄H₂N₂O₄ | 142.07 | ~256 (decomposes) | Soluble |

| Barbituric Acid | Pyrimidine-2,4,6(1H,3H)-trione | C₄H₄N₂O₃ | 128.09 | 245 | 142 g/L (20 °C) |

| Uracil | Pyrimidine-2,4(1H,3H)-dione | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | 3.6 g/L (25 °C)[1] |

| Thymine | 5-methylpyrimidine-2,4(1H,3H)-dione | C₅H₆N₂O₂ | 126.11 | 316-317 | 3.82 g/L[2][3] |

| Cytosine | 4-aminopyrimidin-2(1H)-one | C₄H₅N₃O | 111.10 | >300 (decomposes) | 7.7 g/L (25 °C)[4][5] |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that defined the early understanding of pyrimidine chemistry. These protocols are presented to offer insight into the foundational techniques of organic synthesis and natural product isolation.

Pinner's Synthesis of 2-methyl-4-phenyl-pyrimidine (1885)

This protocol describes the pioneering work of Adolf Pinner in the first synthesis of a pyrimidine derivative from an amidine and a β-dicarbonyl compound.

Reactants:

-

Benzamidine

-

Acetoacetic ester (Ethyl acetoacetate)

-

Alcoholic potash solution (Potassium hydroxide in ethanol)

Procedure:

-

A solution of benzamidine is prepared in alcohol.

-

An equivalent amount of acetoacetic ester is added to the benzamidine solution.

-

The mixture is then treated with an alcoholic potash solution and heated.

-

The reaction mixture is heated for several hours on a water bath.

-

Upon cooling, the potassium salt of the intermediate product precipitates.

-

The precipitate is collected, washed with alcohol, and then dissolved in water.

-

The aqueous solution is acidified with acetic acid, leading to the precipitation of 2-methyl-4-phenyl-6-oxypyrimidine.

-

The oxypyrimidine is then heated with phosphorus pentachloride to yield 2-methyl-4-phenyl-6-chloropyrimidine.

-

The chloropyrimidine is subsequently reduced with zinc dust in glacial acetic acid and water to yield 2-methyl-4-phenyl-pyrimidine.

Gabriel and Colman's Synthesis of Pyrimidine (1900)

This protocol outlines the first synthesis of the unsubstituted pyrimidine ring.

Reactants:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Zinc dust

-

Hot water

Procedure:

-

Barbituric acid is heated with an excess of phosphorus oxychloride to produce 2,4,6-trichloropyrimidine.

-

The resulting 2,4,6-trichloropyrimidine is isolated.

-

The 2,4,6-trichloropyrimidine is then subjected to reduction.

-

The reduction is carried out by adding zinc dust to a suspension of the trichloropyrimidine in hot water.

-

The reaction mixture is heated to maintain a vigorous reaction.

-

After the reaction is complete, the mixture is made alkaline and distilled with steam.

-

The distillate, containing the pyrimidine, is collected.

-

The pyrimidine is then extracted from the distillate and purified.

Grimaux's Synthesis of Barbituric Acid (1879)

This protocol details the synthesis of barbituric acid, a key precursor in early pyrimidine chemistry.

Reactants:

-

Malonic acid

-

Urea

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of malonic acid and urea is prepared.

-

Phosphorus oxychloride is slowly added to this mixture.

-

The reaction mixture is gently warmed, which initiates a vigorous reaction.

-

After the initial reaction subsides, the mixture is heated on a water bath for a short period.

-

The resulting glassy mass is then treated with cold water to precipitate the barbituric acid.

-

The crude barbituric acid is collected by filtration, washed with cold water, and then recrystallized from hot water to yield pure barbituric acid.

Ascoli's Isolation of Uracil from Yeast Nuclein (1900)

This protocol describes the method used by Alberto Ascoli to isolate a new pyrimidine derivative, which he named uracil, from a biological source.

Materials:

-

Yeast nuclein

-

Sulfuric acid (20% solution)

-

Barium hydroxide

-

Silver nitrate

-

Ammonia

-

Hydrogen sulfide

Procedure:

-

Yeast nuclein is hydrolyzed by heating with a 20% solution of sulfuric acid in an autoclave at 150-160°C for four hours.

-

The resulting solution is neutralized with barium hydroxide, and the precipitated barium sulfate is removed by filtration.

-

The filtrate is then treated with silver nitrate to precipitate the purine bases, which are removed by filtration.

-

The excess silver nitrate in the filtrate is removed by treatment with hydrogen sulfide.

-

The filtrate is then made ammoniacal, and a solution of silver nitrate is added to precipitate the pyrimidine derivatives.

-

This silver precipitate is collected, washed, and then decomposed with hydrogen sulfide in a hot aqueous suspension.

-

After removal of the silver sulfide, the solution is concentrated, which upon cooling yields crystalline uracil.

Signaling Pathways and Biological Significance

Pyrimidine derivatives are not only fundamental components of genetic material but are also deeply integrated into cellular signaling and metabolic pathways. Dysregulation of pyrimidine metabolism is a hallmark of various diseases, including cancer.

Pyrimidine de novo Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the pyrimidine nucleotides essential for DNA and RNA synthesis. The pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides.

Regulation of Pyrimidine Synthesis in Cancer

In cancer cells, the demand for nucleotides is significantly increased to support rapid proliferation. Consequently, the de novo pyrimidine synthesis pathway is often upregulated. This upregulation is frequently driven by oncogenic signaling pathways, such as the PI3K-Akt-mTORC1 and Ras-MAPK pathways, which phosphorylate and activate key enzymes in pyrimidine synthesis.

Conclusion

The journey of pyrimidine derivatives, from their incidental discovery to their central role in modern molecular biology and medicine, is a testament to the cumulative nature of scientific inquiry. The foundational work of early chemists provided the essential framework for understanding the structure and synthesis of these vital compounds. This knowledge, in turn, paved the way for the elucidation of their profound biological functions. For researchers and professionals in drug development, a deep understanding of this history and the fundamental chemistry of pyrimidines remains an invaluable asset in the ongoing quest for novel therapeutics that target the intricate web of cellular pathways in which these molecules are so deeply embedded.

References

Methodological & Application

The Versatile Building Block: 5-Allyl-4,6-dichloropyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Allyl-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive pyrimidine core with two chlorine atoms and an allyl group, offers multiple sites for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents and other biologically active molecules. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of the allyl group provides an additional point for diversification, enabling the synthesis of unique chemical entities with potential applications in drug discovery.

Applications in the Synthesis of Bioactive Molecules

5-Allyl-4,6-dichloropyrimidine is a key starting material for the synthesis of a variety of substituted pyrimidines, which are precursors to compounds with a wide range of biological activities. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to creating libraries of compounds for screening against various biological targets.

One of the most significant applications of dichloropyrimidine derivatives is in the development of kinase inhibitors . Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase domain. By attaching different substituents to the pyrimidine ring, researchers can design potent and selective inhibitors for specific kinases.

While specific examples detailing the use of 5-allyl-4,6-dichloropyrimidine are not abundant in publicly available literature, its reactivity can be inferred from similar dichloropyrimidine analogs. The general synthetic strategies involve the displacement of the chlorine atoms with various amines and subsequent modifications to build more complex molecules.

Key Synthetic Transformations

The primary reactions involving 5-Allyl-4,6-dichloropyrimidine are nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. This allows for the displacement of the chlorides by a variety of nucleophiles. The reaction can often be performed sequentially, allowing for the introduction of two different substituents.

General Experimental Workflow for Nucleophilic Aromatic Substitution:

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Allyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds. Among these, 4,6-diarylpyrimidines have garnered significant attention for their potential as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for oncology and inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, enabling the formation of carbon-carbon bonds between a halogenated pyrimidine and an organoboron species.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-Allyl-4,6-dichloropyrimidine with various arylboronic acids. This key intermediate allows for the introduction of an allyl functional group at the 5-position of the pyrimidine ring, a modification that can be exploited for further chemical transformations or to modulate the biological activity of the final compound.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and a suitable solvent system to couple an organohalide with an organoboron compound. In the case of 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are the leaving groups. Generally, the initial Suzuki coupling occurs preferentially at the C4 position, which is more susceptible to oxidative addition by the palladium catalyst.[2] This inherent regioselectivity allows for a stepwise approach to synthesize unsymmetrical 4,6-diarylpyrimidines by first reacting at the C4 position under milder conditions and then proceeding with a second coupling at the C6 position, often requiring more forcing conditions. Alternatively, a one-pot double Suzuki coupling can be employed to synthesize symmetrical 4,6-diarylpyrimidines.[2]

Applications in Drug Discovery

The 5-allyl-4,6-diarylpyrimidine scaffold is of significant interest in drug development due to its potential to target key signaling pathways implicated in cancer. Diarylpyrimidine derivatives have been identified as potent inhibitors of several protein kinases, including Phosphoinositide 3-kinases (PI3Ks) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

PI3K Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][5] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][5] 4,6-diaryl-substituted pyrimidines have demonstrated potent inhibitory activity against PI3Ks, suggesting their potential as anticancer agents.

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6][7][8] By inhibiting VEGFR-2, 5-allyl-4,6-diarylpyrimidines can potentially disrupt the tumor blood supply, thereby impeding its growth and spread.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar 5-substituted-4,6-dichloropyrimidines and provide a general guideline for the synthesis of 5-allyl-4,6-diarylpyrimidines.[1] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: Mono-arylation of 5-Allyl-4,6-dichloropyrimidine

This protocol is designed for the selective coupling at the C4 position of the pyrimidine ring.

Materials:

-

5-Allyl-4,6-dichloropyrimidine

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 70-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-allyl-4-aryl-6-chloropyrimidine.

Protocol 2: Double Arylation of 5-Allyl-4,6-dichloropyrimidine (One-Pot)

This protocol is for the synthesis of symmetrical 5-allyl-4,6-diarylpyrimidines.

Materials:

-

5-Allyl-4,6-dichloropyrimidine

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Schlenk flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Follow steps 1-4 from Protocol 1, using 2.2 equivalents of the arylboronic acid and 4.0 equivalents of potassium phosphate. A higher catalyst loading (up to 10 mol%) may be beneficial.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS. Longer reaction times may be required.

-

Once the reaction is complete, follow the workup and purification steps (7-10) as described in Protocol 1.

Data Presentation

The following table summarizes the expected yields for Suzuki coupling reactions of a 5-substituted-4,6-dichloropyrimidine with various arylboronic acids, based on the literature for a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1] Yields for the 5-allyl analogue are expected to be in a similar range but may vary depending on the specific boronic acid used.

| Entry | Arylboronic Acid | Product | Solvent | Base | Yield (%)[1] |

| 1 | Phenylboronic acid | 5-Allyl-4,6-diphenylpyrimidine (analogue) | 1,4-Dioxane/H₂O | K₃PO₄ | 60 |

| 2 | 4-Methylphenylboronic acid | 5-Allyl-4,6-bis(4-methylphenyl)pyrimidine (analogue) | 1,4-Dioxane/H₂O | K₃PO₄ | 75 |

| 3 | 4-Methoxyphenylboronic acid | 5-Allyl-4,6-bis(4-methoxyphenyl)pyrimidine (analogue) | 1,4-Dioxane/H₂O | K₃PO₄ | 80 |

| 4 | 4-Chlorophenylboronic acid | 5-Allyl-4,6-bis(4-chlorophenyl)pyrimidine (analogue) | 1,4-Dioxane/H₂O | K₃PO₄ | 55 |

| 5 | 3-Nitrophenylboronic acid | 5-Allyl-4,6-bis(3-nitrophenyl)pyrimidine (analogue) | 1,4-Dioxane/H₂O | K₃PO₄ | 45 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and the inhibitory action of diarylpyrimidines.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Allyl-4,6-dichloropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Allyl-4,6-dichloropyrimidine is a valuable building block for the synthesis of novel compounds, primarily through the sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates these reactions. The allyl group at the C5 position introduces steric and electronic effects that can influence the reactivity and selectivity of the substitutions.

These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for the nucleophilic substitution reactions of 5-Allyl-4,6-dichloropyrimidine and its close analogs. The protocols and data are compiled from established methodologies for similar dichloropyrimidine systems and are intended to serve as a foundational guide for researchers.

General Principles of Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidines

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

// Reactants sub [label=<

5-Allyl-4,6-dichloropyrimidine

5-Allyl-4,6-dichloropyrimidine

];

nu [label="Nu-", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Intermediate)

Meisenheimer Complex (Intermediate)

];

// Products prod [label=<

Mono-substituted Product

Mono-substituted Product

];

cl [label="Cl-", fontcolor="#34A853"];

// Arrows sub -> mc [label="+ Nu-", arrowhead="normal"]; mc -> prod [label="- Cl-", arrowhead="normal"]; prod -> cl [style=invis]; // for layout

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; nu -> dummy1 [style=invis]; dummy1 -> mc [style=invis]; }

Caption: General SNAr mechanism on a dichloropyrimidine ring.

Regioselectivity: In 5-Allyl-4,6-dichloropyrimidine, the C4 and C6 positions are chemically equivalent. Therefore, the first nucleophilic substitution will occur at either position without preference, yielding a single mono-substituted product. The introduction of the first nucleophile may electronically influence the reactivity of the remaining chlorine atom for a subsequent substitution reaction.

Factors Influencing Reactivity:

-

Nucleophile: Stronger nucleophiles react faster. Common nucleophiles include amines, alkoxides, and thiolates.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or THF are commonly used as they can solvate the cation without deactivating the nucleophile.[1]

-